molecular formula C12H13N3O2 B11382873 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide

Katalognummer: B11382873
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: OOLCOPUYVWBZJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide is a synthetic chemical compound featuring a 1,2,5-oxadiazole (also known as furazan) core linked to a 2-methylbenzamide group. The 1,2,5-oxadiazole heterocycle is a privileged structure in medicinal chemistry and material science, known for its metabolic stability and ability to participate in hydrogen bonding, which makes it a valuable bioisostere for ester and amide functionalities. This specific molecular architecture suggests potential for application in various research fields, including the development of novel pharmacologically active agents, particularly given that structurally similar 1,2,5-oxadiazole derivatives have been identified in antiplasmodial research . Researchers are investigating this class of compounds for their potential to interact with specific biological enzymes and receptors. The ethyl and methyl substituents on the core scaffold are designed to fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in lead optimization processes. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment. The specific spectroscopic data (NMR, MS), chromatographic purity (HPLC), and mechanism of action for this exact compound should be verified through laboratory analysis prior to use in experimental workflows.

Eigenschaften

Molekularformel

C12H13N3O2

Molekulargewicht

231.25 g/mol

IUPAC-Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide

InChI

InChI=1S/C12H13N3O2/c1-3-10-11(15-17-14-10)13-12(16)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,15,16)

InChI-Schlüssel

OOLCOPUYVWBZJZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NON=C1NC(=O)C2=CC=CC=C2C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamid erfolgt typischerweise durch Reaktion von 2-Methylbenzoesäure mit 4-Ethyl-1,2,5-oxadiazol-3-amin. Die Reaktion wird in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) unter wasserfreien Bedingungen durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, bis das gewünschte Produkt gebildet ist.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig automatisierte Systeme für eine präzise Steuerung der Reaktionsbedingungen eingesetzt werden. Reinigungsschritte wie Umkristallisation oder Chromatographie werden angewendet, um das Endprodukt in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamid wird als Baustein in der organischen Synthese verwendet.

Biologie: In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Sie kann antimikrobielle, antifungale oder krebshemmende Eigenschaften aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin: Die potenziellen therapeutischen Wirkungen der Verbindung werden in der pharmazeutischen Chemie untersucht. Sie kann als Inhibitor spezifischer Enzyme oder Rezeptoren wirken und so zur Entwicklung neuer Medikamente beitragen.

Industrie: Im Industriesektor wird N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamid bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien eingesetzt. Seine einzigartige chemische Struktur macht es wertvoll für die Herstellung von Polymeren, Beschichtungen und anderen Funktionsmaterialien.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. For instance, derivatives of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study: Antiplasmodial Potency
A study focusing on structure–activity relationships (SAR) demonstrated that certain oxadiazole derivatives exhibited high in vitro activity against Plasmodium falciparum, the causative agent of malaria. The research indicated that modifications to the aromatic substituents significantly impacted the potency and selectivity of these compounds against the parasite .

CompoundActivityTarget
This compoundHighCancer cell lines
Other oxadiazole derivativesVariablePlasmodium falciparum

Structure–Activity Relationship Studies

The exploration of structure–activity relationships has been crucial in optimizing the efficacy of oxadiazole compounds. Modifications in the substituent groups on the benzamide core have been systematically studied to enhance biological activity while reducing toxicity.

Example Findings:
Research indicates that specific substitutions at the 4-position on the phenyl ring can lead to significant increases in biological activity. This is particularly relevant for developing targeted therapies that minimize side effects associated with traditional chemotherapeutics .

Herbicidal Properties

This compound has been investigated for its herbicidal applications. The compound has shown effectiveness in selectively controlling weed populations without harming desirable crops.

Case Study: Herbicide Development
A patent outlines the use of oxadiazole derivatives as herbicides that prevent weed emergence by inhibiting seed germination. These compounds demonstrate a selective action against various weed species while being safe for crops .

ApplicationEffectiveness
Selective weed controlHigh
Crop safetyMaintained

Wirkmechanismus

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Oxadiazole Substituent Benzamide Substituent Key Characteristics Reference
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide (Target) 4-Ethyl 2-Methyl Balanced lipophilicity; potential for C–H activation or herbicidal activity.
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (Compound 47) 4-(4-Chlorophenyl) 3-Methyl Enhanced electron-withdrawing effects; possible antiplasmodial activity.
N-[4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (Compound 61) 4-(3-Aminophenyl) 3-Methyl Electron-donating amino group; may improve solubility and bioactivity.
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide (CAS 881217-62-5) 4-Ethyl 2-Propoxy Increased steric bulk; propoxy group may enhance herbicidal potency.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A (Non-oxadiazole) 3-Methyl N,O-bidentate directing group; used in metal-catalyzed C–H functionalization.

Key Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity

  • Oxadiazole Substituents: 4-Ethyl (Target): Introduces moderate lipophilicity and steric accessibility, favoring interactions in catalytic or herbicidal applications. 4-Aminophenyl (Compound 61): The electron-donating amino group increases solubility and may enhance binding to biological targets, as seen in antiplasmodial studies .
  • Benzamide Substituents: 2-Methyl (Target): The ortho-methyl group may induce steric hindrance, affecting molecular conformation and target binding. In contrast, 3-methyl (Compound 47) or 3-trifluoromethyl (Compound 48) substituents alter electronic properties and bioactivity .

Biologische Aktivität

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a 1,2,5-oxadiazole ring which is known for its diverse biological properties. The incorporation of an ethyl group at position 4 of the oxadiazole and a methyl group on the benzamide moiety enhances its lipophilicity and biological activity. The oxadiazole ring is particularly noted for its role in various therapeutic areas, including anti-cancer and anti-malarial activities.

Antiplasmodial Activity

Research indicates that compounds with similar oxadiazole structures exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives of oxadiazoles have shown promising selectivity and potency against both chloroquine-sensitive and resistant strains of the parasite. A notable study highlighted that certain 1,2,5-oxadiazole derivatives demonstrated an IC50 value as low as 0.034 µM against the chloroquine-sensitive strain NF54 of P. falciparum, resulting in a selectivity index of 1526 .

CompoundStructureBiological ActivityIC50 (µM)Selectivity Index
This compound-Antiplasmodial0.0341526
N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide-Antiplasmodial-High selectivity index
N-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide-Antifungal-Effective against phytopathogenic fungi

Anticancer Activity

Several studies have also explored the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been synthesized and tested against various cancer cell lines. One study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 0.67 to 1.95 µM against prostate and colon cancer cell lines . These findings suggest that modifications in the oxadiazole structure can significantly influence anticancer activity.

The biological activity of this compound is thought to involve interactions with specific enzymes and receptors implicated in disease pathways. Molecular docking studies have provided insights into binding affinities and mechanisms of action against biological targets such as enzymes involved in cancer cell proliferation .

Case Studies

Case Study 1: Antimalarial Activity
A recent investigation into the structure–activity relationships (SAR) of various oxadiazole derivatives revealed that specific substitutions at the phenyl moiety significantly enhanced antiplasmodial activity. The study systematically varied substituents on the aromatic ring and assessed their impact on biological potency .

Case Study 2: Anticancer Activity
Another study focused on synthesizing a series of oxadiazole-based compounds and evaluating their cytotoxicity against multiple cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer). The most potent compound exhibited an IC50 value lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Q & A

Q. How can the synthetic yield of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide be optimized?

  • Methodological Answer : To maximize yield, systematically optimize reaction parameters such as temperature (60–80°C), pH (neutral to slightly acidic), and reaction time (8–12 hours). Use orthogonal experimental designs to identify interactions between variables. For example, evidence from analogous oxadiazole syntheses highlights the importance of controlled reagent addition rates (e.g., dropwise addition of acylating agents) and inert atmospheres to suppress side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can further enhance purity.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine multiple techniques:
  • X-ray crystallography : Resolve the crystal structure to confirm bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole ring) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., ethyl group at position 4 of the oxadiazole, methyl on the benzamide) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 273.1) and fragmentation patterns .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities. Validate purity ≥95% using a calibration curve of the reference standard. Thin-layer chromatography (TLC, silica gel GF254, chloroform:methanol 9:1) can provide rapid preliminary assessments .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s enzyme inhibition?

  • Methodological Answer :
  • Molecular docking : Model interactions between the oxadiazole ring and target enzymes (e.g., cytochrome P450 or kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the carbonyl group and hydrophobic interactions with the ethyl substituent .
  • Site-directed mutagenesis : Modify key residues in the enzyme’s active site (e.g., replacing asparagine with alanine) to test binding hypotheses .
  • Kinetic assays : Measure IC50_{50} values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Solubility and bioavailability : Perform kinetic solubility assays (e.g., shake-flask method in PBS pH 7.4) and compare with logP values (predicted ~2.5). Poor solubility may explain reduced in vivo activity .
  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. High clearance rates suggest rapid metabolism .
  • Tissue distribution : Use radiolabeled analogs (e.g., 14C^{14}C-ethyl group) to track accumulation in target organs .

Q. What strategies can elucidate the impact of crystalline polymorphism on bioactivity?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by detecting distinct melting endotherms .
  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of different crystal forms to correlate lattice parameters with stability .
  • Dissolution testing : Measure dissolution rates of polymorphs in simulated gastric fluid; slower-dissolving forms may reduce bioavailability despite similar in vitro activity .

Q. How can the environmental toxicity of this compound be evaluated for regulatory compliance?

  • Methodological Answer :
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna (48-hour LC50_{50}) and algae (Pseudokirchneriella subcapitata, 72-hour growth inhibition) .
  • Degradation studies : Expose the compound to UV light or soil microbiota and monitor breakdown products via GC-MS. Persistent metabolites may require further risk assessment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.